![molecular formula C14H17N3O3S B14416276 N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea CAS No. 86913-17-9](/img/structure/B14416276.png)
N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-methyl-N’-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea is a synthetic organic compound that belongs to the class of urea derivatives This compound features a unique structure that includes a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-N’-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Urea Formation: The final step involves the reaction of the intermediate compound with N-methoxy-N-methylamine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-N’-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea moiety, potentially converting it to corresponding amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the urea moiety can produce amines.
Scientific Research Applications
N-Methoxy-N-methyl-N’-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Biological Studies: It can be used as a probe to study the biological activities of thiazole-containing compounds.
Industrial Applications: The compound can be utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-N’-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolidone: Known for its solvent properties and use in polymer dissolution.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit diverse biological activities.
Uniqueness
N-Methoxy-N-methyl-N’-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea is unique due to its combination of the thiazole ring and methoxyphenyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other thiazole derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
86913-17-9 |
|---|---|
Molecular Formula |
C14H17N3O3S |
Molecular Weight |
307.37 g/mol |
IUPAC Name |
1-methoxy-1-methyl-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]urea |
InChI |
InChI=1S/C14H17N3O3S/c1-10-15-12(9-21-10)8-20-13-6-4-11(5-7-13)16-14(18)17(2)19-3/h4-7,9H,8H2,1-3H3,(H,16,18) |
InChI Key |
BEAZEJVUZIXUMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)NC(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


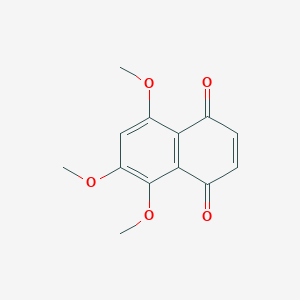
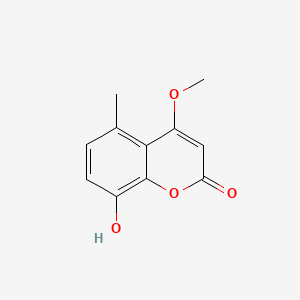
![1-[Ethoxy(phenyl)methoxy]-4-methylbenzene](/img/structure/B14416204.png)
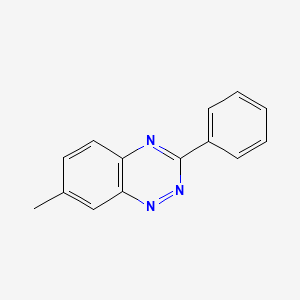
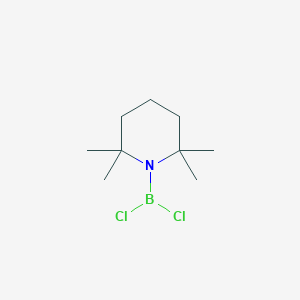

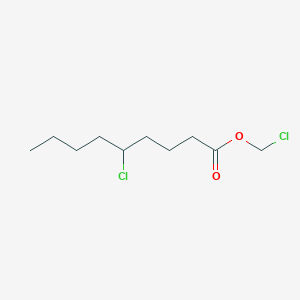
![2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14416239.png)
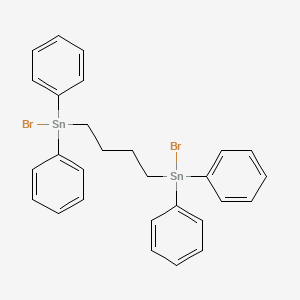
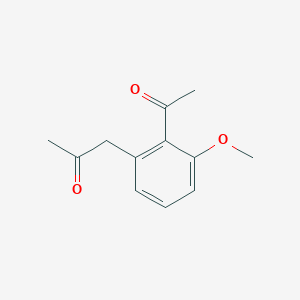
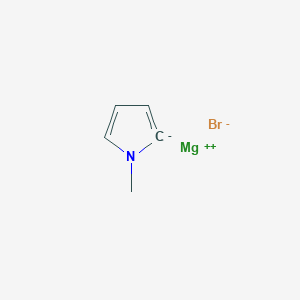
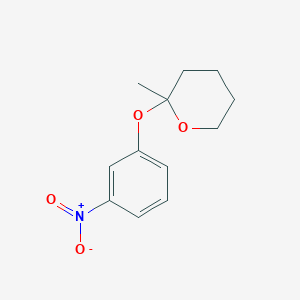
![N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B14416251.png)
![1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol](/img/structure/B14416255.png)
